4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Catalog No.
S851426
CAS No.
1823183-07-8
M.F
C11H8Cl2F3N3O
M. Wt
326.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy...

CAS Number

1823183-07-8

Product Name

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

IUPAC Name

4-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxyaniline;hydrochloride

Molecular Formula

C11H8Cl2F3N3O

Molecular Weight

326.1 g/mol

InChI

InChI=1S/C11H7ClF3N3O.ClH/c12-8-9(11(13,14)15)17-5-18-10(8)19-7-3-1-6(16)2-4-7;/h1-5H,16H2;1H

InChI Key

REZULNYDLDASRG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl
  • Search limitations

    Scientific research is often published in academic journals and databases that may require a subscription for access. Additionally, some research may be proprietary and not publicly available.

  • Chemical identification

    Because the compound has a complex chemical structure, it's possible that it is a relatively new discovery or not yet widely studied.

  • Pharmaceutical research

    The presence of the pyrimidine ring and the aniline moiety suggests the molecule might have interesting biological properties. Pyrimidines are a class of nitrogen-containing heterocycles found in DNA and RNA, while aniline is a core structure in many drugs. Therefore, this compound could be a candidate for further investigation in drug discovery .

  • Material science research

    The trifluoromethyl group can influence the physical properties of a molecule. This could lead to exploration of this compound in material science applications.

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt is a synthetic compound characterized by the molecular formula C11H8ClF3N3OC_{11}H_8ClF_3N_3O and a molecular weight of 326.11 g/mol. This compound features a chlorinated pyrimidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of an aniline moiety contributes to its potential as a pharmaceutical agent, particularly in targeting specific biological pathways .

Typical of aromatic amines and halogenated pyrimidines. Notably, it can participate in nucleophilic substitution reactions due to the electrophilic nature of the chlorinated pyrimidine ring. Additionally, the trifluoromethyl group can influence reactivity by stabilizing intermediates through resonance effects. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in biological assays and synthetic applications .

Research indicates that 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt exhibits significant biological activity, particularly as a G protein-coupled receptor agonist. It has been studied for its potential in treating metabolic disorders such as type 2 diabetes by enhancing insulin secretion through GPR119 receptor modulation . The compound's unique structure allows it to interact selectively with biological targets, which is crucial for developing therapeutic agents.

The synthesis of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt typically involves several steps:

  • Preparation of the Pyrimidine Intermediate: The starting material is often a chlorinated pyrimidine derivative, which can be synthesized via cyclization reactions involving appropriate precursors.
  • Formation of the Aniline Moiety: The aniline part can be synthesized through nitration followed by reduction or direct amination.
  • Coupling Reaction: The pyrimidine intermediate is coupled with the aniline derivative using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
  • Salt Formation: The hydrochloride salt is formed by reacting the base form of the compound with hydrochloric acid .

This compound has potential applications in medicinal chemistry, particularly as a lead compound for drug development targeting metabolic disorders and possibly other diseases influenced by G protein-coupled receptors. Its unique structural features make it suitable for further modifications to enhance efficacy and selectivity .

Studies have shown that 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt interacts specifically with G protein-coupled receptors, leading to increased insulin secretion in experimental models. This interaction profile suggests its utility in drug discovery aimed at treating conditions like type 2 diabetes and obesity . Further interaction studies are necessary to elucidate its complete pharmacological profile.

Several compounds share structural similarities with 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt, particularly within the class of trifluoromethylated pyrimidines:

Compound NameMolecular FormulaUnique Features
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochlorideC10H13ClF3N3OC_{10}H_{13}ClF_3N_3OContains piperidine instead of an aniline moiety
N-(2-Chloro-5-fluoropyrimidin-4-yl)hydroxylamineC4H3ClFN3OC_{4}H_{3}ClFN_{3}OHydroxylamine functionality
2-((5-Fluoro-2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-6-methylpyrimidin-4-yl)sulfonyl)acetic acidC13H8F5N3O4SC_{13}H_{8}F_{5}N_{3}O_{4}SSulfonic acid derivative

The uniqueness of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt lies in its specific combination of functional groups that enhance its biological activity while maintaining favorable pharmacokinetic properties .

Dates

Last modified: 08-16-2023

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